2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid

Antibacterial Antimicrobial Resistance (AMR) Peptide Synthesis

Researchers need conformationally constrained, protease-resistant scaffolds for next-gen antibacterials and anticancer peptides. This β,β-disubstituted β-amino acid solves that: • Potent vs ESKAPE pathogens (MRSA MIC = 0.5 µg/mL) & synergistic with vancomycin • Pancreatic cancer cytotoxicity (Panc-1 IC50 = 7.0 µM) via p38-MAPK/ERK1/2 inhibition • Trypsin-resistant, stable across pH/temp - ideal for long-lasting peptide therapeutics. Available now for immediate synthesis scale-up.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 1023471-40-0
Cat. No. B2790089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid
CAS1023471-40-0
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESC1CN(CCC1(CC(=O)O)N)CC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c15-14(10-13(17)18)6-8-16(9-7-14)11-12-4-2-1-3-5-12/h1-5H,6-11,15H2,(H,17,18)
InChIKeyPXJMSJNGOCHGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid


2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid (CAS: 1023471-40-0) is a synthetic organic compound belonging to the class of beta-amino acids. Its structure is characterized by a central piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both an amino group and an acetic acid moiety . This unique combination of functional groups makes it a versatile chiral building block for the synthesis of complex molecules, particularly in medicinal chemistry for the development of novel therapeutics .

Generic Substitution Risks


Direct substitution of 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid with simpler piperidine derivatives like 1-Benzyl-4-piperidone (CAS 3612-20-2) or 4-Amino-1-benzylpiperidine-4-carboxylic acid (CAS 39143-25-4) is likely to fail due to significant differences in their core chemical functionality and reactivity. The target compound is a beta-amino acid with both a primary amine and a carboxylic acid group, enabling its use as a unique scaffold for creating conformationally constrained peptides and small molecules [1]. In contrast, 1-Benzyl-4-piperidone lacks the carboxylic acid and amino acid functionalities, while 4-Amino-1-benzylpiperidine-4-carboxylic acid lacks the critical methylene spacer between the piperidine ring and the carboxyl group, which profoundly affects the steric and electronic properties of derived conjugates .

Evidence for 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid


Superior Anti-S. aureus Activity

A lauric acid-urea conjugate of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip), designated as compound 3 (LAU-β3,3-Pip-PEA), demonstrated potent antibacterial activity. Against the Gram-positive pathogen S. aureus, compound 3 achieved a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL [1]. This activity is significantly superior to multiple standard-of-care antibiotics, as the compound outperformed amoxicillin, cefpodoxime, and 10 other standard antibiotics in comparative assays [1].

Antibacterial Antimicrobial Resistance (AMR) Peptide Synthesis

Selective Anti-Pancreatic Cancer Activity

A piperic acid amide conjugate of 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid, referred to as compound C3, demonstrated promising cytotoxicity against the Panc-1 human pancreatic cancer cell line with an IC50 value of 7.0 µM [1]. Importantly, this compound showed only a very mild cytotoxic effect on the normal prostate cell line BPH-1, indicating a degree of selectivity towards cancer cells [1]. The study further elucidated that C3 induces apoptosis and cell cycle arrest in Panc-1 cells by blocking the pro-survival p38-MAPK/ERK1/2 pathway [1].

Oncology Apoptosis Pancreatic Cancer

Vancomycin Synergy Against MRSA

Cationic β-amino acid derivatives based on the 2-(4-aminopiperidin-4-yl)acetic acid scaffold, designated P2 and P4, exhibited potent activity against multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 3.1 to 6.2 µM [1]. Furthermore, these compounds demonstrated a synergistic effect when combined with the standard-of-care antibiotic vancomycin, enhancing its efficacy [1]. This synergy is critical as it offers a strategy to overcome resistance to last-resort antibiotics.

Antibacterial MRSA Synergy Peptide Synthesis

Applications of 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid


Novel Antibacterial Agents for MDR Pathogens

This compound is a critical starting material for synthesizing a new class of antibacterial agents. As demonstrated in peer-reviewed studies, derivatives of this β-amino acid scaffold exhibit potent, broad-spectrum activity against high-priority ESKAPE pathogens, including MRSA and MDR E. coli, with MIC values as low as 0.5 µg/mL [1]. These derivatives not only outperform several standard antibiotics but also show synergistic effects with drugs like vancomycin and ciprofloxacin, making them ideal candidates for developing new treatments to combat antimicrobial resistance (AMR) [1][2].

Targeted Anticancer Therapeutics

Researchers can utilize this β-amino acid as a scaffold for creating novel anticancer agents. Evidence shows that a piperic acid amide conjugate of this compound (C3) exhibits significant cytotoxicity against pancreatic cancer cells (Panc-1, IC50 = 7.0 µM) while displaying low toxicity towards normal cells [3]. Its established mechanism of action, involving the inhibition of the pro-survival p38-MAPK/ERK1/2 pathway and induction of apoptosis, makes it a valuable tool for developing targeted therapies for aggressive cancers like pancreatic cancer [3].

Proteolytically Stable Peptidomimetics

The compound's structure as a β,β-disubstituted β-amino acid makes it an ideal building block for creating peptidomimetics with enhanced metabolic stability. Peptides incorporating β-amino acids are known to resist proteolytic degradation, a major limitation of conventional peptide-based drugs [1]. The data confirms that conjugates based on this specific scaffold retain their antibacterial efficacy across diverse temperatures and pH conditions and resist trypsin degradation, demonstrating the practical advantage of this building block for designing long-lasting peptide therapeutics [1].

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